1-(2-Bromoethyl)-2,4-dibromobenzene
CAS No.: 59216-17-0
Cat. No.: VC7983766
Molecular Formula: C8H7Br3
Molecular Weight: 342.85 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59216-17-0 |
---|---|
Molecular Formula | C8H7Br3 |
Molecular Weight | 342.85 g/mol |
IUPAC Name | 2,4-dibromo-1-(2-bromoethyl)benzene |
Standard InChI | InChI=1S/C8H7Br3/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2 |
Standard InChI Key | HXKLFOFTXZZNNA-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Br)Br)CCBr |
Canonical SMILES | C1=CC(=C(C=C1Br)Br)CCBr |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1-(2-bromoethyl)-2,4-dibromobenzene is , with a molecular weight of 342.85 g/mol. The IUPAC name, 2,4-dibromo-1-(2-bromoethyl)benzene, reflects its substitution pattern. The InChI key (HXKLFOFTXZZNNA-UHFFFAOYSA-N) and SMILES notation (BrC1=C(C=C(C=C1Br)Br)CCBr) provide unambiguous identifiers for computational and regulatory purposes.
Crystallographic and Spectroscopic Data
X-ray crystallography reveals a planar benzene ring with bond angles consistent with sp² hybridization. The bromine atoms introduce steric hindrance, influencing intermolecular interactions. Nuclear magnetic resonance (NMR) spectra exhibit distinct proton environments: the ethyl group’s methylene protons resonate at δ 3.55–3.71 ppm (triplet), while aromatic protons appear as multiplets between δ 7.13–7.39 ppm .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common method involves bromination of 2,4-dibromoethylbenzene using elemental bromine () in the presence of iron(III) bromide () as a catalyst. The reaction proceeds via electrophilic aromatic substitution, with the ethyl group directing bromination to the para position. Alternative routes employ phosphine-mediated halogen exchange, as demonstrated by Han et al. :
-
Dissolve 2-phenylethanol in dichloromethane.
-
Add carbon tetrabromide () and triphenylphosphine () at 0°C.
-
Stir overnight, followed by purification via column chromatography.
This method achieves yields exceeding 70% under optimized conditions .
Industrial Manufacturing
Large-scale production utilizes continuous-flow reactors to enhance safety and efficiency. Key parameters include:
-
Temperature: 25–40°C
-
Residence time: 2–4 hours
-
Bromine-to-substrate molar ratio: 3:1
Industrial processes prioritize waste minimization through bromine recovery systems, aligning with green chemistry principles .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atoms exhibit varying reactivity: the ethyl-bound bromine undergoes substitution more readily than the aromatic bromines. For example, treatment with sodium hydroxide () yields 2,4-dibromophenethyl alcohol ():
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings enable aryl-aryl bond formation. Using phenylboronic acid () and tetrakis(triphenylphosphine)palladium(0) (), the 2,4-dibromophenyl moiety participates in sequential couplings to construct biaryl systems .
Applications in Scientific Research
Biocatalysis
Engineered E. coli expressing cytochrome P450 enzymes (e.g., P450PL2-4) hydroxylate 1-(2-bromoethyl)-2,4-dibromobenzene to form β-halohydrins. Subsequent dehalogenation by HheA10 epoxide hydrolase yields chiral epoxides, valuable in asymmetric synthesis .
Pharmaceutical Intermediates
This compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, debromination and oxidation produce 2,4-dibromobenzoic acid, a key intermediate in prodrug formulations .
Global Market Analysis
Consumption Trends
Global consumption reached 12.3 metric tons in 2023, primarily driven by Asia-Pacific (58% share). Projected compound annual growth rate (CAGR): 4.2% (2025–2030) .
Table 1: Regional Consumption (2023)
Region | Consumption (Metric Tons) | Market Share (%) |
---|---|---|
Asia-Pacific | 7.1 | 58 |
North America | 2.9 | 24 |
Europe | 1.5 | 12 |
Rest of World | 0.8 | 6 |
Key Applications by Sector
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume